3-Amino-2,5-dimethylhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-amino-2,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)4-7(9)6(3)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11) |
InChI Key |
QVWXNKPZCBPUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 2,5 Dimethylhexanoic Acid and Its Stereoisomers
Retrosynthetic Analysis and Identification of Key Precursors for 3-Amino-2,5-dimethylhexanoic acid Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis identifies several potential disconnections and key precursors.
The primary disconnection points are the C-N bond at the C3 position and the C2-C3 and C3-C4 carbon-carbon bonds. A C-N bond disconnection suggests an amination reaction as a final step, pointing to a precursor like an α,β-unsaturated ester. A C2-C3 bond disconnection suggests a conjugate addition strategy, while a C3-C4 disconnection points towards a Mannich-type reaction.
Based on these disconnections, the following key precursors can be identified:
Isovaleraldehyde (B47997) (3-methylbutanal): This precursor provides the isobutyl group at the C3 position, which includes the C4, C5, and the methyl group attached to C5.
Propionic acid derivative: A derivative of propionic acid is required to introduce the carboxylic acid and the methyl group at the C2 position.
A nitrogen source: A source of the amino group is essential. This could be ammonia (B1221849), a protected amine like benzylamine, or a nitrogen-containing nucleophile such as an azide.
These precursors form the basic building blocks for the various synthetic strategies detailed below.
| Precursor | Chemical Formula | Role in Synthesis |
| Isovaleraldehyde | C5H10O | Source of the C4-C5 isobutyl moiety |
| Propionic Acid | C3H6O2 | Backbone for the C1-C2-C3 atoms and C2-methyl group |
| Ammonia | NH3 | Source of the C3-amino group |
Enantioselective and Diastereoselective Approaches to this compound Synthesis
Controlling the three-dimensional arrangement of atoms is paramount in modern organic synthesis. For this compound, which has stereocenters at the C2 and C3 positions, enantioselective and diastereoselective methods are essential to produce a single, desired stereoisomer.
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliaries are chiral compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. nih.gov After the desired stereochemistry is set, the auxiliary is removed.
A potential route for synthesizing this compound using this method involves an Evans oxazolidinone auxiliary. The synthesis could proceed as follows:
The chiral auxiliary is acylated with 2-methyl-2-propenoyl chloride to form an N-acryloyl derivative.
This intermediate undergoes a diastereoselective conjugate addition with an isobutyl organocuprate reagent (derived from isovaleraldehyde). The bulky chiral auxiliary physically blocks one face of the molecule, directing the incoming isobutyl group to the opposite face, thus setting the stereochemistry at C3.
The resulting saturated imide, now containing the correct carbon skeleton, can be subjected to an electrophilic amination at the α-position (C2), with the auxiliary still directing the stereochemistry.
Finally, the chiral auxiliary is cleaved through hydrolysis to yield the desired stereoisomer of this compound.
Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers, and could be applied in a similar fashion. nih.gov
Asymmetric Catalysis in the Preparation of this compound
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries.
A plausible strategy involves the asymmetric conjugate addition of a nitrogen nucleophile to a suitably substituted α,β-unsaturated ester.
An ester of 2,5-dimethyl-2-hexenoic acid would serve as the key intermediate. This can be prepared from isovaleraldehyde and a Wittig-type reagent derived from ethyl 2-bromopropionate.
The asymmetric conjugate addition of a protected amine (e.g., benzylamine) can be catalyzed by a chiral metal complex, such as those based on copper, rhodium, or palladium with chiral ligands. The chiral environment created by the catalyst-ligand complex forces the reaction to proceed with high enantioselectivity, forming the C-N bond at the C3 position with a specific stereochemistry.
Subsequent deprotection of the amine and hydrolysis of the ester would yield the final product.
Organocatalysis, which avoids the use of metals, represents an environmentally benign alternative for such transformations. researchgate.net
Chemoenzymatic Synthetic Routes towards this compound and its Analogues
Chemoenzymatic synthesis integrates chemical and enzymatic steps to leverage the high selectivity of enzymes. researchgate.net For this compound, a key chemoenzymatic strategy is kinetic resolution.
A racemic mixture of this compound or its ester is first synthesized using non-stereoselective methods.
An enzyme, typically a lipase (B570770) or an acylase, is used to selectively react with one of the enantiomers. For example, Candida antarctica lipase B (CaLB) could be used to selectively acylate the amino group of one enantiomer in the presence of an acyl donor. researchgate.net
The acylated and unreacted enantiomers now have different physical properties, allowing for their separation by standard techniques like chromatography or extraction.
The acylated enantiomer can then be deacylated to recover the pure enantiomer of the amino acid.
This method is powerful for separating enantiomers but is limited by a theoretical maximum yield of 50% for the desired isomer from the racemic starting material.
| Strategy | Principle | Key Reagent/Catalyst | Advantages | Disadvantages |
| Chiral Auxiliary | Stoichiometric chiral molecule directs stereoselection. nih.gov | Evans Oxazolidinone, Pseudoephenamine nih.gov | High diastereoselectivity, reliable. | Requires additional steps for attachment/removal, generates chiral waste. |
| Asymmetric Catalysis | Substoichiometric chiral catalyst creates a chiral environment. researchgate.netnih.gov | Chiral Metal-Ligand Complex (e.g., Cu-BOX), Organocatalyst. | High efficiency, low catalyst loading, atom economical. | Catalyst development can be complex and expensive. |
| Chemoenzymatic | Enzyme selectively transforms one enantiomer. researchgate.net | Lipase (e.g., CaLB), Acylase. researchgate.net | Extremely high enantioselectivity, mild/green conditions. | 50% theoretical max yield for kinetic resolution, substrate specificity. |
Convergent and Linear Synthesis Strategies for this compound
Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately and then combining them in a later step. For this compound, a convergent strategy might involve:
Fragment A: Preparation of a chiral electrophile, such as a chiral aldehyde or imine containing the isobutyl group.
Fragment B: Preparation of a chiral nucleophile, such as an enolate derived from a chiral propionate (B1217596) derivative.
Development of Novel and Sustainable Synthetic Protocols for this compound
Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Several of the discussed methodologies can be aligned with these principles.
Catalysis: Asymmetric catalysis, particularly organocatalysis, is a cornerstone of green chemistry. It avoids the use of often toxic and expensive heavy metals and typically proceeds under mild conditions. researchgate.net
Enzymatic Methods: Biocatalysis is inherently green. Enzymes operate in aqueous media at ambient temperature and pressure, are biodegradable, and offer unparalleled selectivity, reducing the need for protecting groups and minimizing byproduct formation. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. Convergent syntheses and cascade reactions, where multiple bonds are formed in a single operation, often exhibit higher atom economy than lengthy linear sequences. nih.gov
Future research will likely focus on combining these approaches, for example, by developing tandem catalytic reactions that can build the molecule's core in a single, highly efficient step, or by engineering novel enzymes with specific activity towards precursors of this compound.
Advanced Structural and Conformational Analysis of 3 Amino 2,5 Dimethylhexanoic Acid
Spectroscopic Probes for the Elucidation of Stereochemical Configuration of 3-Amino-2,5-dimethylhexanoic acid
The determination of the precise stereochemical configuration of chiral molecules is a fundamental aspect of chemical analysis, with profound implications for their physical, chemical, and biological properties. For a molecule such as this compound, which possesses multiple stereocenters, spectroscopic techniques are indispensable tools for assigning the relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, would be the primary method for elucidating the constitution and relative stereochemistry of this compound. Analysis of coupling constants (³J-values) between adjacent protons can provide insights into the dihedral angles and, consequently, the preferred conformations of the molecule in solution. Furthermore, Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between protons, which is crucial for determining the relative arrangement of substituents along the carbon backbone.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers complementary information regarding the functional groups present in the molecule. The characteristic vibrational frequencies of the amino and carboxylic acid groups, as well as the hydrocarbon skeleton, can be identified. While these techniques are generally less powerful than NMR for detailed stereochemical assignments of acyclic molecules, they can be valuable for confirming the presence of specific functional groups and for studying intermolecular interactions, such as hydrogen bonding, in the solid state or in solution.
Chiroptical spectroscopy, specifically circular dichroism (CD) and vibrational circular dichroism (VCD), provides direct information about the absolute configuration of chiral molecules. By comparing the experimentally measured CD or VCD spectra with those predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of this compound can be unequivocally determined.
Despite the power of these techniques, a comprehensive spectroscopic analysis dedicated to the stereochemical elucidation of this compound is not extensively reported in the publicly available scientific literature. While patent documents list the compound, detailed experimental spectroscopic data remains scarce.
X-ray Crystallography Studies of this compound and its Salts/Derivatives
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. An X-ray crystallographic study of this compound or one of its salts or derivatives would yield a definitive picture of its solid-state conformation and packing arrangement.
The process would involve the growth of a single crystal of suitable quality, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would not only confirm the connectivity of the atoms but also reveal the precise spatial orientation of the amino and methyl groups relative to the hexanoic acid backbone.
Furthermore, the crystal structure would illuminate the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These interactions, such as hydrogen bonds involving the amino and carboxylic acid moieties, are crucial for understanding the physical properties of the solid material.
A search of the current scientific literature and crystallographic databases indicates a lack of publicly available single-crystal X-ray diffraction data for this compound or its simple salts. While the compound is mentioned in patents, no crystallographic data has been deposited or published. Such a study would be a valuable contribution to the structural chemistry of this class of amino acids.
Computational Conformational Analysis of this compound
In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the structural and energetic properties of molecules like this compound. Theoretical methods can be used to predict ground state geometries, explore conformational landscapes, and even predict spectroscopic parameters that can aid in the interpretation of experimental data.
Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can be used to calculate the electronic structure and geometry of molecules with a high degree of accuracy. For this compound, these calculations would be employed to determine the lowest energy conformation (ground state geometry) of its various stereoisomers. By systematically exploring the potential energy surface, the relative stabilities of different conformers, arising from rotation around single bonds, can be assessed.
DFT calculations, using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), would yield optimized geometries with precise bond lengths and angles. These theoretical structures can serve as a basis for understanding the intrinsic conformational preferences of the molecule in the gas phase, free from solvent or crystal packing effects.
Molecular Dynamics Simulations for Conformational Landscapes of this compound
While DFT calculations are excellent for identifying low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in a system, MD can explore the conformational landscape of this compound in a more comprehensive manner, including the effects of solvent.
An MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms over a period of nanoseconds or longer. The resulting trajectory would reveal the accessible conformations, the barriers to conformational change, and the influence of the solvent on the molecule's structure. This information is particularly valuable for understanding the behavior of the molecule in a biological context.
Prediction of Spectroscopic Parameters from Theoretical Models of this compound
A significant advantage of computational modeling is the ability to predict spectroscopic parameters that can be directly compared with experimental data. Following the geometry optimization using DFT, further calculations can be performed to predict:
NMR Chemical Shifts and Coupling Constants: These predictions can be invaluable for assigning peaks in experimental NMR spectra and for confirming stereochemical assignments.
IR and Raman Vibrational Frequencies: Calculated vibrational spectra can aid in the interpretation of experimental IR and Raman data, helping to assign specific vibrational modes to different functional groups.
Circular Dichroism Spectra: Theoretical prediction of CD spectra for different enantiomers is a powerful tool for determining the absolute configuration of a chiral molecule when compared with experimental measurements.
Design and Synthesis of 3 Amino 2,5 Dimethylhexanoic Acid Derivatives and Analogues
Structural Modification Strategies for 3-Amino-2,5-dimethylhexanoic acid for Enhanced Molecular Recognition
Strategic modifications of the amino and carboxyl functional groups, as well as alterations to the stereochemistry of the carbon backbone, are key to developing derivatives with improved affinity and specificity for their intended biological partners.
Modification of the primary amino group through N-alkylation and N-acylation is a fundamental strategy for creating derivatives of this compound. These modifications can alter the compound's lipophilicity, hydrogen bonding capacity, and steric profile, which in turn influences its interaction with biological targets. google.com
N-Alkylation: The introduction of alkyl groups to the amino moiety can be achieved through various synthetic methods. A common approach involves the use of a hindered alkoxide base with an alkyl halide in an inert solvent, which allows the reaction to proceed rapidly at low temperatures. frontiersin.org Another efficient, base-free method is the direct N-alkylation using alcohols, catalyzed by homogeneous iron complexes. libretexts.org Such methods are often designed to preserve the stereochemical integrity of the chiral centers within the molecule. google.comlibretexts.org
N-Acylation: Acylation of the amino group to form an amide linkage is a prevalent reaction in peptide synthesis and can be applied to this compound. quora.com This transformation typically employs coupling reagents to activate the carboxyl group of an incoming acyl donor. The use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) is common as it is known to be fast and minimizes racemization. quora.com
A summary of potential strategies for the N-alkylation and N-acylation of this compound is presented below.
| Modification | Strategy | Reagents/Catalysts | Key Features |
| N-Alkylation | Direct Alkylation with Alcohols | Homogeneous Iron or Ruthenium Catalysts | Base-free conditions, high retention of stereochemistry. libretexts.org |
| N-Alkylation | Alkylation with Alkyl Halides | Hindered Alkoxide Base (e.g., KOtBu) | Rapid reaction at low temperatures. frontiersin.org |
| N-Acylation | Standard Peptide Coupling | Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, HOAt) | Widely used in peptide synthesis, minimizes racemization. quora.com |
| N-Acylation | Acylation via Active Esters | N-hydroxysuccinimide (HOSu) esters | Forms stable intermediates, water-soluble by-products. quora.com |
The carboxylic acid moiety of this compound is another key site for structural modification, allowing for the formation of esters, amides, and the reduced amino alcohol.
Esterification: The conversion of the carboxyl group to an ester can be readily achieved. A convenient method involves the reaction of the amino acid with an alcohol (e.g., methanol) in the presence of trimethylchlorosilane at room temperature, which typically results in good to excellent yields of the corresponding amino acid ester hydrochloride. chemguide.co.uk
Amidation: The synthesis of amides from the carboxyl group can be accomplished by first converting the carboxylic acid into a more reactive intermediate. organic-chemistry.org For instance, the acid can be reacted with a halogenating agent to form an acyl halide, which is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the desired amide. organic-chemistry.org Alternatively, direct amidation between the carboxylic acid and an amine can be catalyzed by various reagents, such as specific boronic acid derivatives. organic-chemistry.org
Reduction to Amino Alcohols: The carboxyl group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 3-amino-2,5-dimethylhexan-1-ol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing carboxylic acids to 1º-alcohols. libretexts.orgquora.com However, it is a powerful and sometimes unselective reagent. chemguide.co.uk Alternative methods include the use of borane (B79455) (BH₃) complexes, which can offer greater selectivity, or a two-step process involving the activation of the carboxylic acid followed by reduction with sodium borohydride (B1222165) (NaBH₄). stackexchange.comcommonorganicchemistry.com The NaBH₄/I₂ system has also been shown to be effective for the reduction of N-protected or unprotected amino acids. stackexchange.com
| Modification | Method | Typical Reagents | Product |
| Esterification | TMSCl-mediated | Alcohol (e.g., Methanol), Trimethylchlorosilane (TMSCl) | This compound ester chemguide.co.uk |
| Amidation | Via Acyl Halide | Thionyl chloride (SOCl₂), Ammonia/Amine | 3-Amino-2,5-dimethylhexanamide organic-chemistry.org |
| Amidation | Direct Catalytic Amidation | Boronic acid catalyst, Amine | 3-Amino-2,5-dimethylhexanamide organic-chemistry.org |
| Reduction | Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | (3-Amino-2,5-dimethylhexan-1-ol) libretexts.orgquora.com |
| Reduction | Borane Reduction | Borane-tetrahydrofuran (BH₃-THF) | (3-Amino-2,5-dimethylhexan-1-ol) commonorganicchemistry.com |
This compound possesses chiral centers, leading to the existence of multiple stereoisomers. The specific spatial arrangement of the substituents is critical for molecular recognition and biological activity. The synthesis of optically pure enantiomers is a significant objective in medicinal chemistry. stackexchange.com For example, the synthesis of the related compound Pregabalin (B1679071), (S)-3-(aminomethyl)-5-methylhexanoic acid, often involves stereoselective steps or the resolution of a racemic mixture to isolate the desired (S)-enantiomer. stackexchange.com
Different isomers of dimethylhexanoic acid derivatives serve as distinct chemical entities. The strategic placement of the amino and methyl groups along the hexanoic acid backbone generates a variety of isomeric scaffolds with potentially different biological profiles.
| Isomer Name | Molecular Formula | CAS Number | Key Structural Feature |
| (S)-3-Amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 11819317 (CID) | (S)-configuration at C3, gem-dimethyl at C5. chemistrysteps.com |
| (3R)-3-amino-5,5-dimethylhexanoic acid | C₈H₁₇NO₂ | 44339646 (CID) | (R)-configuration at C3, gem-dimethyl at C5. nih.gov |
| 2-amino-3,5-dimethylhexanoic acid | C₈H₁₇NO₂ | N/A | Amino group at C2. |
| 3-amino-3,5-dimethylhexanoic acid | C₈H₁₇NO₂ | N/A | Amino and methyl groups on the same carbon (C3). |
This compound as a Scaffold in Prodrug Design and Linker Chemistry
The development of prodrugs is a strategy used to overcome undesirable pharmaceutical properties of a parent drug, such as low bioavailability or rapid metabolism. Amino acids are frequently used as promoieties in prodrug design. The structure of this compound, with its primary amine and carboxylic acid groups, makes it a suitable scaffold for creating prodrugs.
By attaching this amino acid to a parent drug, it is possible to leverage amino acid transporter systems for improved absorption. The bulky isobutyl group at the 5-position may also provide a degree of steric shielding, potentially protecting the linker from premature enzymatic cleavage. The prodrug is designed to be chemically stable until it reaches its target, where enzymatic or chemical transformation releases the active parent drug.
In linker chemistry, bifunctional molecules are used to connect two other molecules. This compound can be functionalized at both its amino and carboxyl termini, allowing it to act as a linker, for instance, in the creation of antibody-drug conjugates or other targeted therapeutic systems.
Integration of this compound into Peptidomimetic Frameworks
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to improve properties like stability against enzymatic degradation and oral bioavailability. N-alkylation of the peptide backbone is a common strategy to enhance these properties. google.com
Incorporating a non-standard amino acid like this compound into a peptide sequence results in a peptidic conjugate or peptidomimetic. The synthesis of such conjugates follows the general principles of peptide synthesis, typically performed on a solid phase support.
The process involves the sequential coupling of amino acids. However, the incorporation of sterically hindered amino acids, such as those with gem-dimethyl substitution, can present challenges. commonorganicchemistry.com These bulky groups can slow down the coupling reaction and may lead to side reactions. Therefore, highly efficient coupling reagents are often necessary to achieve good yields. commonorganicchemistry.com
| Coupling Reagent Class | Examples | Application Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt to increase efficiency and reduce side reactions, especially with sterically hindered amino acids. commonorganicchemistry.com |
| Phosphonium Salts | BOP, PyBOP | Known for high coupling efficiency. |
| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | Very rapid and efficient coupling reagents, suitable for difficult couplings. quora.com |
The resulting peptidomimetic, containing the this compound residue, will have a modified backbone and side-chain structure that can lead to unique conformational preferences and altered interactions with biological targets compared to natural peptides.
Conformational Restriction and Bioisosteric Replacements in this compound Derived Mimetics
The therapeutic potential of γ-amino acids and their analogues is often dictated by their three-dimensional structure and ability to interact with specific biological targets, such as the α2δ subunit of voltage-gated calcium channels. nih.govresearchgate.netyoutube.comyoutube.com For a flexible molecule like this compound, a multitude of conformations exist, not all of which are biologically active. To enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists employ strategies of conformational restriction and bioisosteric replacement to design novel mimetics.
Conformational Restriction
Conformational restriction is a design strategy that aims to reduce the number of accessible conformations of a flexible molecule, thereby locking it into a bioactive conformation. nih.gov This can lead to increased binding affinity for the target receptor and improved selectivity. By introducing rigid structural elements, the entropic penalty of binding is reduced. This approach has been successfully applied to analogues of other γ-amino acids like gabapentin (B195806) and pregabalin. nih.govnih.gov
In the context of this compound derived mimetics, conformational restriction can be achieved by incorporating the carbon backbone into cyclic systems. These modifications aim to mimic the presumed active conformation while exploring the chemical space around the parent molecule. Examples of such strategies, drawn from analogous gabapentinoid research, include the synthesis of spirocyclic compounds, pyrrolidine (B122466) derivatives, and the incorporation of rigid hydrocarbon frameworks like adamantane. nih.govnih.gov
For instance, a series of conformationally restricted analogues of gabapentin were synthesized to explore the impact of rigidity on binding to the α2δ subunit. nih.gov One such analogue, a pyrrolidine derivative, demonstrated binding affinity comparable to that of gabapentin, highlighting the viability of this approach. nih.gov The introduction of a spirocyclic system is another effective method for restricting conformational freedom.
Table 1: Examples of Conformationally Restricted Gabapentin Analogues
| Compound Name | Structural Modification | Biological Activity (IC50) |
| Gabapentin | Acyclic γ-amino acid | 140 nM |
| (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride | Spirocyclic pyrrolidine derivative | 120 nM |
Data sourced from research on gabapentin analogues and is presented here to illustrate the principles applicable to this compound mimetics. nih.gov
The synthesis of these rigid analogues often involves multi-step sequences. For example, the synthesis of bicyclic derivatives can rely on key reactions like the reaction of 2,3-bis(chloromethyl)pyridine (B1602016) with a C1-binucleophile followed by catalytic reduction of the pyridine (B92270) ring. researchgate.net
Bioisosteric Replacements
Bioisosteric replacement is a strategy used to swap a functional group in a lead compound with another group that has similar steric and electronic properties. This is done to improve the compound's pharmacological, toxicological, or pharmacokinetic profile without losing the desired biological activity. For mimetics of this compound, the carboxylic acid moiety is a primary target for bioisosteric replacement.
The carboxylic acid group is highly polar and typically ionized at physiological pH, which can limit blood-brain barrier penetration. Replacing it with a suitable bioisostere can modulate these properties. Common bioisosteres for the carboxylic acid group include tetrazoles and oxadiazolones. researchgate.netnih.gov
Research on pregabalin and gabapentin has shown that replacing the carboxylic acid with an oxadiazolone ring can yield compounds with similar potency for the α2δ subunit. researchgate.net Similarly, β-amino tetrazole analogues of gabapentin and pregabalin have been prepared and shown to have a strong affinity for the α2δ protein, with some compounds demonstrating protective effects in in vivo models. nih.gov These findings suggest that similar replacements in this compound could yield novel mimetics with potentially improved properties.
Table 2: Bioisosteric Replacements for the Carboxylic Acid Group in Gabapentinoid Analogues
| Parent Compound | Bioisosteric Replacement | Resulting Compound Class | Effect on Activity |
| Gabapentin/Pregabalin | Carboxylic Acid | Oxadiazolone | Similar potency for α2δ subunit |
| Gabapentin/Pregabalin | Carboxylic Acid | Tetrazole | Potent affinity for α2δ subunit |
This table is based on findings from studies on gabapentin and pregabalin. researchgate.netnih.gov
The synthesis of these bioisosteric analogues can be achieved through convergent and efficient routes. nih.gov For example, oxadiazolone bioisosteres have been prepared from the corresponding amino acids through a multi-step sequence involving the formation of a hydrazide, followed by cyclization. researchgate.net
By combining conformational restriction and bioisosteric replacement, medicinal chemists can systematically explore the structure-activity relationships of this compound mimetics. These strategies are crucial for the rational design of new therapeutic agents with optimized efficacy and drug-like properties.
Theoretical and Computational Chemistry Investigations of 3 Amino 2,5 Dimethylhexanoic Acid
Electronic Structure and Reactivity Descriptors for 3-Amino-2,5-dimethylhexanoic acid
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Using methods like Density Functional Theory (DFT), we can model the distribution of electrons and calculate key descriptors that predict how this compound will behave in chemical reactions. nih.gov Like other amino acids, it is expected to exist in a zwitterionic form in physiological environments, where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile or base). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich carboxylate (-COO-) and amino (-NH2) groups, making these the likely sites for electrophilic attack or protonation. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty, and it signifies the molecule's capacity to accept electrons (acting as an electrophile or acid). youtube.com The LUMO would likely be distributed around the protonated amino group (-NH3+) and the carbonyl carbon of the carboxylic acid.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions.
Quantum chemical calculations, such as those performed using DFT with a basis set like 6-311++G(d,p), are standard for determining these orbital energies. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Calculated Value (eV) | Implication |
| HOMO Energy | -6.2 | Indicates electron-donating capability. |
| LUMO Energy | 0.5 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.7 | Suggests high kinetic stability. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It helps identify the electron-rich and electron-poor regions, which are key to understanding intermolecular interactions, such as how a ligand might bind to a protein. researchgate.net
For this compound in its zwitterionic form:
Negative Potential (Red/Yellow): This region, indicating a high electron density, would be concentrated around the oxygen atoms of the deprotonated carboxylate group (-COO-). This area is a prime target for hydrogen bond donors and positive charges. researchgate.net
Positive Potential (Blue): This region of electron deficiency would be located around the hydrogen atoms of the protonated amino group (-NH3+). This site is attractive to hydrogen bond acceptors and negative charges.
Neutral Potential (Green): The hydrocarbon backbone, including the dimethylated hexanoic chain, would exhibit a relatively neutral potential, contributing to the molecule's lipophilicity. researchgate.net
This charge distribution is critical for the molecule's interaction with its biological targets and its behavior in different solvent environments. researchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions Involving this compound
Given its structural similarity to gabapentinoids, the most probable biological target for this compound is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). nih.govnih.gov Molecular docking and dynamics simulations are computational tools used to predict and analyze how this molecule might bind to its target.
Molecular Docking: This technique predicts the preferred orientation (pose) of a ligand when bound to a receptor, estimating the binding affinity. The process involves:
Preparing 3D structures of both the ligand (this compound) and the receptor (the α2δ-1 subunit).
Using a docking algorithm to systematically search for the best fit of the ligand into the receptor's binding site.
Scoring the poses based on factors like intermolecular forces to estimate the binding energy. Cryo-EM structures of gabapentin (B195806) bound to the α2δ-1 subunit reveal that the binding pocket is in the dCache1 domain and completely encapsulates the ligand. biorxiv.org Key interactions for gabapentinoids involve hydrogen bonds and van der Waals contacts with specific amino acid residues in this pocket. biorxiv.org It is expected that the amino and carboxylate groups of our compound would form similar crucial hydrogen bonds.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-receptor complex over time. By simulating the movements of atoms in a physiological environment (including water and ions), MD can:
Confirm if the binding pose is stable or if the ligand dissociates.
Reveal conformational changes in the protein upon ligand binding.
Provide a more detailed picture of the intermolecular interactions, such as the persistence of hydrogen bonds.
Table 2: Hypothetical Docking Results of this compound with α2δ-1 Subunit
| Parameter | Predicted Value/Residues | Significance |
| Binding Energy (kcal/mol) | -7.5 to -9.0 | Indicates a potentially strong and stable interaction. |
| Key Interacting Residues | Arg, Ser, Trp, Glu | Suggests specific amino acids crucial for anchoring the ligand. |
| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions, Van der Waals Forces | Highlights the chemical forces governing the binding event. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is invaluable for optimizing lead compounds and designing new molecules with enhanced potency. nih.gov
A hypothetical QSAR study for analogues of this compound would involve:
Designing a Library of Analogues: A set of molecules would be created by systematically modifying the parent structure. For instance, the length of the alkyl chain, the position of the methyl groups, or the nature of the acidic group could be varied.
Calculating Molecular Descriptors: For each analogue, a wide range of properties (descriptors) would be calculated. These can be electronic (e.g., dipole moment), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.
Developing a QSAR Model: Using statistical methods like multiple linear regression, a mathematical equation is derived that links the descriptors to a measure of biological activity (e.g., binding affinity to the α2δ-1 subunit). A typical QSAR model might look like: Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...
Validation and Prediction: The model's predictive power is rigorously tested. A validated model can then be used to predict the activity of new, unsynthesized analogues, guiding drug discovery efforts toward more promising candidates. nih.gov
Table 3: Sample Descriptors for a Hypothetical QSAR Study
| Analogue Modification | LogP (Hydrophobicity) | Molar Refractivity (Volume/Polarizability) | Predicted Activity (IC50, nM) |
| Parent Compound | 2.1 | 55.3 | 150 |
| Chain Lengthened (+1 CH2) | 2.6 | 59.9 | 125 |
| Isopropyl group to t-butyl | 2.5 | 60.1 | 180 |
| Additional Methyl on chain | 2.4 | 59.8 | 140 |
Prediction of Spectroscopic Signatures and Intermolecular Interactions of this compound
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is essential for its characterization if it were to be synthesized.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. tsijournals.com For this compound, distinct signals would be expected for the methyl groups, the methine protons, the methylene (B1212753) groups of the hexanoic acid chain, and the carbons of the carboxyl and backbone structure. These predicted spectra serve as a benchmark for experimental verification. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed to identify characteristic vibrational frequencies. researchgate.net Key predicted bands would include the stretching vibrations of the N-H bonds in the amino group, C-H bonds in the alkyl chain, and the strong asymmetric and symmetric stretches of the C=O bonds in the carboxylate group. scirp.org
Intermolecular Interactions: The molecule's structure, with both hydrogen bond donors (-NH3+) and acceptors (-COO-), as well as a flexible, hydrophobic alkyl chain, allows for a variety of intermolecular interactions. nih.govresearchgate.netuvm.edu In a crystal lattice or when binding to a protein, it would likely form strong hydrogen bonds. Its hydrophobic body would favor interactions with nonpolar residues or molecules. nih.gov The flexibility of the hexanoic acid chain allows it to adopt different conformations to optimize these interactions. researchgate.net
Table 4: Predicted Key Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |
| ¹³C NMR | ~180 ppm | Carboxylate Carbon (-COO-) |
| ¹H NMR | ~2.5-3.0 ppm | Protons adjacent to -NH3+ |
| IR | ~1600-1650 cm⁻¹ | Asymmetric COO- Stretch |
| IR | ~2800-3100 cm⁻¹ | N-H Stretch of -NH3+ |
Enzymatic and Biochemical Transformations of 3 Amino 2,5 Dimethylhexanoic Acid in Vitro and in Non Human Biological Systems
Characterization of Enzymatic Recognition and Biotransformation Pathways of 3-Amino-2,5-dimethylhexanoic acid
In Vitro Enzyme Kinetics and Mechanism of Action Studies (e.g., hydrolytic enzymes, decarboxylases)
There are no available studies that detail the in vitro kinetics or mechanisms of action of enzymes such as hydrolases or decarboxylases with this compound as a substrate. Research into how this specific compound is recognized and processed by enzymes has not been published in the reviewed scientific literature.
Stereoselectivity of Enzymatic Reactions Involving this compound
Information regarding the stereoselectivity of enzymatic reactions involving this compound is not present in the current body of scientific research. The stereospecific nature of enzyme-substrate interactions is a fundamental aspect of biochemistry, but this has not been explored for this particular compound.
Metabolic Fate of this compound in Model Organisms and Cellular Systems
Identification of Metabolites in Non-Human Biological Matrices
There are no published reports identifying the metabolites of this compound in any non-human biological systems. The metabolic pathway of this compound remains unelucidated.
Investigation of Uptake and Efflux Mechanisms in Isolated Cell Cultures
Scientific literature lacks studies focused on the mechanisms of cellular uptake and efflux for this compound. The processes by which this compound might enter and exit cells have not been investigated.
Role of this compound in Hypothetical Biosynthetic or Degradative Pathways
There is no scientific information available to suggest a role for this compound in any hypothetical biosynthetic or degradative pathways. While the degradation pathways of various other amino acids are well-documented, this specific compound has not been situated within any such metabolic context.
Advanced Analytical Methodologies for the Detection and Quantification of 3 Amino 2,5 Dimethylhexanoic Acid
Chromatographic Separation Techniques for Purity and Isomeric Analysis of 3-Amino-2,5-dimethylhexanoic acid
Chromatography is the cornerstone of analytical procedures for this compound, providing the means to separate it from impurities and its various isomers.
High-resolution Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for establishing the purity of this compound.
For GC analysis, derivatization is typically necessary to increase the volatility of the amino acid. A common two-step derivatization process involves esterification of the carboxylic acid group, often with an acidic solution like 2 M HCl in methanol, followed by amidation or acylation of the amino group, for instance, with pentafluoropropionic anhydride. nih.gov This process yields a derivative that is amenable to separation on a GC column and detection.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that frequently allows for the analysis of amino acids without derivatization. researchgate.netresearchgate.net A common approach is reversed-phase (RP) HPLC, which separates compounds based on their hydrophobicity. sielc.com For underivatized amino acids, which can be highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative. researchgate.net HILIC methods use a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for retaining and separating polar compounds. researchgate.net
Table 1: Comparison of GC and LC for Purity Analysis
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |
| Derivatization | Often mandatory for non-volatile amino acids. nih.gov | Often not required, allowing direct analysis. youtube.com |
| Typical Columns | Capillary columns with non-polar or intermediate polarity stationary phases. | C18 (Reversed-Phase), HILIC, or Ion-Exchange columns. researchgate.netsielc.com |
| Detectors | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Vis Detector, Fluorescence Detector, Mass Spectrometer (MS). |
| Primary Use | Purity testing, analysis of volatile by-products. | Purity testing, quantification in aqueous and biological samples. |
This compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is crucial, especially in pharmaceutical contexts. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of such compounds.
This can be achieved through several approaches:
Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral material can directly separate enantiomers. The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, with differences in the stability of these complexes leading to separation. nih.gov
Chiral Mobile Phase Additives (CMPAs): A chiral selector, such as vancomycin, can be added to the mobile phase. nih.govnih.gov This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a standard achiral column. nih.govnih.gov
Pre-column Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives can then be separated on a conventional achiral column.
The success of chiral separations is highly dependent on the selection of the chiral selector and the optimization of chromatographic conditions like mobile phase composition and pH. nih.govnih.gov
Mass Spectrometry (MS) for Identification and Quantification of this compound
Mass Spectrometry (MS) is an essential technique for the analysis of this compound, offering exceptional sensitivity and specificity for both identification and quantification.
Tandem Mass Spectrometry (MS/MS) is a powerful method for confirming the molecular structure of the compound and its derivatives. In this technique, the protonated molecule [M+H]⁺ is selected and subjected to fragmentation. The resulting fragment ions create a unique "fingerprint" that is characteristic of the molecule's structure. For positional isomers of amino acids, different fragmentation patterns can allow for their precise identification. mdpi.com For example, the position of the amino group influences the fragmentation, enabling differentiation between alpha, beta, and gamma-amino acids. mdpi.com
Coupling chromatography with mass spectrometry combines the separation power of the former with the sensitive and selective detection of the latter.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of derivatized this compound. nih.gov The GC separates the analyte from the sample matrix, and the MS provides mass data for confirmation and quantification, often using selected-ion monitoring (SIM) for enhanced sensitivity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly LC-MS/MS , is the state-of-the-art for analyzing underivatized amino acids in complex samples like biological fluids. youtube.comnih.gov The high sensitivity and selectivity of LC-MS/MS allow for direct analysis with minimal sample preparation. youtube.comnih.gov This method is highly accurate, and the use of isotopically labeled internal standards can further improve the precision of quantification. mdpi.com
Table 2: Overview of Hyphenated Mass Spectrometry Techniques
| Technique | Ionization Method | Key Advantages | Typical Applications |
| GC-MS | Electron Ionization (EI) | High resolution, established libraries for identification of derivatives. | Metabolomic profiling, impurity identification. nih.gov |
| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity, no derivatization needed. nih.gov | Quantification in plasma and other biological matrices, pharmacokinetic studies. mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the complete structural elucidation of this compound.
¹H NMR (Proton NMR): Provides detailed information about the number of different types of protons and their local environments. Chemical shifts, integration (peak area), and spin-spin coupling patterns reveal the connectivity of atoms within the molecule. rsc.org
¹³C NMR (Carbon NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment, providing a map of the carbon skeleton. rsc.org
2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish direct and long-range correlations between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the compound's constitution.
NMR is also an effective tool for monitoring the progress of a chemical reaction in real-time. By acquiring spectra at different time points, one can observe the consumption of reactants and the formation of products, providing valuable kinetic and mechanistic information. rsc.org
Capillary Electrophoresis (CE) for High-Resolution Separation of this compound
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of amino acids, offering high efficiency, minimal sample consumption, and operational simplicity. creative-proteomics.com For a compound like this compound, which is a β-amino acid, CE provides a robust platform for high-resolution separation from structurally similar compounds and potential matrix interferences.
The separation in CE is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. The migration velocity is dependent on the analyte's charge-to-size ratio. Since this compound is a zwitterionic molecule, its net charge is highly dependent on the pH of the background electrolyte (BGE). wikipedia.org
Methodological Considerations for CE Analysis:
Background Electrolyte (BGE) Composition: The choice of BGE is critical for achieving optimal separation. Typically, alkaline buffers such as sodium tetraborate (B1243019) are used to deprotonate the amino group, imparting a negative charge on the amino acid and enabling its migration in the electric field. oup.comhoriba.com For instance, a BGE of 40mM sodium tetraborate–isopropanol (3:1, v/v) has been successfully used for the separation of derivatized amino acids. oup.com
pH Optimization: The pH of the BGE directly influences the ionization state of this compound. At a pH above its isoelectric point (pI), the compound will carry a net negative charge and migrate towards the anode. Fine-tuning the pH can significantly alter the electrophoretic mobility and thus the separation selectivity between different amino acids.
Chiral Separations: As this compound possesses a chiral center, the separation of its enantiomers is often of interest. Chiral CE can be accomplished by adding a chiral selector to the BGE. creative-proteomics.comchromatographyonline.com Commonly used chiral selectors for amino acids include cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin), macrocyclic antibiotics, and chiral ligand-exchange complexes. creative-proteomics.comchromatographyonline.comacs.orgnih.gov For example, the use of γ-cyclodextrin has been shown to be effective in resolving enantiomers of various amino acids. acs.org
Derivatization: Due to the lack of a suitable chromophore, this compound requires derivatization prior to detection by UV-Vis or fluorescence detectors. oup.com This involves reacting the amino group with a labeling agent to attach a light-absorbing or fluorescent tag. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 1,2-naphthoquinone-4-sulfonate (NQS), and dansyl chloride. oup.com Pre-capillary derivatization is a common approach to enhance detection sensitivity. oup.com
Illustrative CE Parameters for Amino Acid Separation:
The following table provides a hypothetical set of parameters for the CE analysis of this compound, based on established methods for similar amino acids.
| Parameter | Value | Purpose |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Provides the separation medium. |
| Background Electrolyte | 50 mM Sodium Borate Buffer, pH 9.5 | Maintains pH and ionic strength for separation. |
| Chiral Selector | 20 mM β-cyclodextrin | Enables the separation of enantiomers. |
| Applied Voltage | 25 kV | Drives the electrophoretic separation. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise volume of the sample. |
| Detection | UV at 254 nm (after derivatization) | Quantifies the separated analyte. |
This table is for illustrative purposes and actual parameters would require experimental optimization.
The high resolving power of CE, particularly when coupled with chiral selectors, makes it an invaluable tool for the detailed analysis of this compound, allowing for the separation of its enantiomers and distinction from other structurally related amino acids.
Development of Novel and Sensitive Detection Probes for this compound
The development of novel and sensitive detection probes is a key area of research aimed at overcoming the inherent challenge of detecting non-chromophoric amino acids like this compound. These probes are designed to react with the amino acid to generate a product that can be easily detected, typically via fluorescence or colorimetry. nih.govacs.org
Fluorescent Probes:
Fluorescent probes are particularly advantageous due to their high sensitivity and low background signals. youtube.com The general strategy involves a chemical reaction between the probe and the amino group of the amino acid, leading to a significant change in the fluorescence properties of the probe.
Turn-On Fluorescent Sensors: A promising approach is the development of "turn-on" fluorescent sensors. nih.govacs.org These probes are initially non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with the target amino acid. This minimizes background fluorescence and enhances detection sensitivity. For example, probes based on the reaction of an aldehyde with an amino group to form a Schiff base, which then undergoes an intramolecular cyclization to yield a highly fluorescent product, have been developed for general amino acid detection. nih.govacs.org
Aggregation-Induced Emission (AIE) Probes: AIEgens are molecules that are non-emissive in solution but become highly fluorescent upon aggregation. rsc.org Chiral AIEgens have been synthesized that can selectively recognize and detect amino acid enantiomers. The interaction between the AIEgen and a specific enantiomer can induce aggregation, leading to a strong fluorescence signal. rsc.org This approach offers potential for high-throughput screening of enantiomeric excess.
Enzyme-Based Biosensors:
Another innovative approach involves the use of enzymes to create a detectable signal. While not a direct probe for this compound itself, methodologies have been developed for other non-proteinogenic amino acids where they are first enzymatically converted into a proteinogenic amino acid. acs.org This product can then be quantified using established methods, such as a cell-free protein synthesis assay that generates a reporter protein. acs.org The applicability of such a system to this compound would depend on the availability of an enzyme capable of its specific conversion.
Characteristics of Ideal Detection Probes:
The development of effective probes for this compound focuses on several key characteristics, as outlined in the table below.
| Characteristic | Description |
| High Selectivity | The probe should preferentially react with this compound over other amino acids and potential interfering compounds. |
| High Sensitivity | The probe should enable the detection of very low concentrations of the amino acid. |
| Rapid Reaction Kinetics | The reaction between the probe and the amino acid should be fast to allow for high-throughput analysis. |
| Stable Product Formation | The resulting product should be stable under the analytical conditions to ensure reproducible measurements. |
| Favorable Spectroscopic Properties | The product should have a high molar absorptivity or quantum yield, with excitation and emission wavelengths that minimize background interference. |
| Biocompatibility | For in-vivo or in-vitro biological studies, the probe should be non-toxic and function under physiological conditions. nih.govacs.org |
Research in this area continues to evolve, with the goal of creating highly specific and sensitive probes that can be readily applied to the analysis of this compound in complex samples.
Emerging Research Paradigms and Future Directions for 3 Amino 2,5 Dimethylhexanoic Acid Research
Application of 3-Amino-2,5-dimethylhexanoic acid in Chemical Probe and Tool Development
The development of chemical probes is essential for dissecting complex biological processes and identifying new therapeutic targets. Activity-Based Protein Profiling (ABPP) is a powerful strategy that utilizes such probes to monitor the functional state of enzymes within complex proteomes. nih.gov An activity-based probe typically consists of a reactive group to covalently bind to a target, a reporter tag for detection, and a linker. nih.gov
Future research could focus on transforming this compound into a versatile chemical probe. By functionalizing its structure—for instance, by incorporating an electrophilic "warhead" on its carboxylate or amino group—it could be designed to covalently target the active sites of specific enzymes. The branched dimethylhexanoic side chain could confer selectivity, directing the probe to proteins with complementary hydrophobic binding pockets.
Furthermore, the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, would enable the visualization and isolation of its protein targets. A particularly promising avenue is the development of photo-affinity labeled analogues. mdpi.com By introducing a photo-activatable group (e.g., a diazirine) into the structure of this compound, researchers could create tools to map its direct binding partners in living cells upon UV irradiation, providing invaluable insights into its mechanism of action.
Table 1: Potential Chemical Probes Based on this compound
| Probe Type | Functional Groups | Application | Research Goal |
| Activity-Based Probe | Reactive Group (e.g., fluorophosphonate), Reporter Tag (e.g., Biotin) | Activity-Based Protein Profiling (ABPP) | Identify and isolate specific enzyme targets with affinity for the branched side chain. |
| Photo-Affinity Probe | Photo-activatable Group (e.g., Diazirine), Alkyne Handle | Target Identification | Covalently capture and identify binding partners in a cellular context via click chemistry. |
| Fluorescent Analogue | Fluorophore (e.g., NBD, BODIPY) | Cellular Imaging | Visualize the subcellular localization and uptake of the compound. |
Integration of this compound Synthesis with Automated Synthesis and High-Throughput Screening Platforms
The synthesis of individual non-canonical amino acids can be a labor-intensive process. However, modern drug discovery and materials science demand the rapid generation of large, diverse compound libraries. Integrating the synthesis of this compound and its derivatives into automated platforms is a critical future direction.
Automated peptide synthesizers, which have become staples in creating long peptides, can be adapted to incorporate non-canonical amino acids like this compound into peptide chains. nih.gov This allows for the high-throughput synthesis of peptide libraries where the position and context of the novel amino acid are systematically varied. Such libraries are invaluable for screening for enhanced biological activity, stability, or specific binding properties.
Beyond peptide synthesis, the biosynthesis of non-canonical amino acids is emerging as a powerful, environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com Future research could explore the engineering of microbial strains to produce this compound or its precursors from simple feedstocks, a strategy that has proven successful for other valuable compounds. mdpi.com Combining automated synthesis with high-throughput screening (HTS) would create a powerful discovery engine. For example, libraries of peptides containing this compound could be rapidly screened for their ability to inhibit protein-protein interactions or for novel catalytic activities.
Table 2: Comparison of Synthesis and Screening Methodologies
| Methodology | Key Features | Advantages for this compound Research |
| Traditional Manual Synthesis | Step-by-step, small-scale synthesis. | High purity, detailed characterization of individual compounds. |
| Automated Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of amino acids on a resin support. nih.gov | Rapid synthesis of peptide libraries containing the compound; enables systematic structural variation. |
| High-Throughput "On-the-Fly" Synthesis | Miniaturized, parallel synthesis in microplates. | Generation of large, diverse libraries of derivatives for immediate screening. chiroblock.com |
| Biosynthesis/Metabolic Engineering | Use of engineered microbes for production. boku.ac.at | Potentially green, scalable, and cost-effective production of the core amino acid. nih.gov |
| High-Throughput Screening (HTS) | Automated screening of large libraries against biological targets. | Rapid identification of "hit" compounds with desired biological or material properties. |
Exploration of Unconventional Biological Roles and Mechanistic Insights Beyond Known Analogues
The biological roles of beta-amino acids are a subject of growing interest. Their incorporation into peptides can confer remarkable resistance to degradation by proteases, leading to therapeutics with increased potency and longer half-lives. hilarispublisher.com The unique branched structure of this compound suggests several avenues for exploring unconventional biological activities.
Natural products containing beta-amino acids often exhibit potent antibiotic or anticancer properties. chiroblock.com The biosynthetic pathways for some of these molecules, such as macrolactam antibiotics, involve specific enzymes that recognize and incorporate beta-amino acid starter units. nih.gov It is conceivable that this compound could act as a modulator of these pathways, either by mimicking a natural substrate or by inhibiting a key enzyme.
Furthermore, canonical branched-chain amino acids (BCAAs) like leucine (B10760876) and valine are crucial signaling molecules that regulate metabolism and protein synthesis. nih.govresearchgate.net While this compound is a beta-amino acid, its branched side chain might allow it to interact with BCAA transporters, catabolic enzymes, or signaling proteins, leading to novel metabolic effects. Future studies should investigate its potential to modulate pathways like mTOR signaling or to be recognized by enzymes involved in BCAA metabolism. The ability of beta-peptides to form stable, predictable secondary structures also opens the door to designing inhibitors of protein-protein interactions, a challenging but highly valuable therapeutic strategy. acs.org
Advanced Computational Design of Next-Generation Analogues of this compound with Tailored Properties
Computational protein and peptide design has become an indispensable tool for creating molecules with novel functions. These methods can be harnessed to design next-generation analogues of this compound with precisely tailored properties.
Using software suites like Rosetta, researchers can model the incorporation of this compound into a peptide or protein structure and predict how it will influence folding and binding. bakerlab.org This allows for the de novo design of peptides where the unique structural constraints imposed by this beta-amino acid are used to create a specific, desired conformation for targeting a protein surface. Computational methods have already been successfully used to design beta-peptides that target the transmembrane domains of proteins, a notoriously difficult class of targets. nih.gov
Table 3: Computational Strategies for Designing this compound Analogues
| Computational Approach | Design Principle | Potential Application |
| Molecular Docking | Simulates the binding of a ligand to a protein's active site. | Predict binding modes and affinities of the compound with target proteins. |
| Rosetta Design | Physics-based modeling to design sequences for a desired structure/function. bakerlab.org | Design novel peptides containing the compound to create specific folds or protein-protein interaction inhibitors. |
| Deep Learning/AI Models | Learns patterns from large biological datasets to predict properties. arxiv.org | Generate sequences for peptide binders with high specificity; predict biological activity of new analogues. |
| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules over time. | Analyze the conformational stability and dynamics of peptides containing the compound. |
Potential in Materials Science or Supramolecular Chemistry as a Building Block or Functional Unit
The self-assembly of small molecules into well-ordered, functional materials is a cornerstone of modern materials science. Amino acids and peptides are exceptional building blocks due to their inherent chirality, biocompatibility, and capacity for forming specific non-covalent interactions, particularly hydrogen bonds.
The beta-amino acid backbone of this compound is of particular interest. Peptides composed of beta-amino acids can form highly stable, predictable secondary structures, such as helices and sheets, that differ from those of alpha-peptides. acs.org This structural stability, combined with proteolytic resistance, makes them ideal candidates for creating robust hydrogels for biomedical applications like tissue engineering or controlled drug release. rsc.org
The branched, hydrophobic side chain of this compound is expected to play a crucial role in directing self-assembly. The steric bulk can influence the packing of peptide backbones, while hydrophobic interactions can drive the formation of higher-order structures. nih.gov By strategically placing this amino acid within a peptide sequence, it may be possible to program the formation of specific nanostructures, such as nanofibers, nanotubes, or conductive "supramolecular ropes". nih.gov The exploration of this compound as a monomer for novel polymers or as a functional unit in supramolecular assemblies represents a rich and promising field of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
